molecular formula C25H26N4O5 B605748 (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone CAS No. 1254035-84-1

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone

Cat. No.: B605748
CAS No.: 1254035-84-1
M. Wt: 462.5 g/mol
InChI Key: BKKPIQPFRAPEAY-UHFFFAOYSA-N
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Description

AZD1979, chemically known as (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a melanin-concentrating hormone receptor 1 antagonist. It was designed for the treatment of obesity by utilizing its appetite-modulating properties .

Scientific Research Applications

AZD1979 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD1979 involves multiple steps, including the formation of the azetidinyl and oxadiazolyl moieties. The key steps include:

Industrial Production Methods: Industrial production of AZD1979 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: AZD1979 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Mechanism of Action

AZD1979 exerts its effects by antagonizing the melanin-concentrating hormone receptor 1. This receptor is involved in regulating appetite and energy expenditure. By blocking this receptor, AZD1979 reduces food intake and increases energy expenditure, leading to weight loss. The molecular targets and pathways involved include the central nervous system and various metabolic pathways .

Similar Compounds:

    AZD1234: Another melanin-concentrating hormone receptor 1 antagonist with similar properties.

    AZD5678: A compound with a similar structure but different functional groups.

Uniqueness of AZD1979: AZD1979 is unique due to its specific combination of azetidinyl and oxadiazolyl moieties, which confer high potency and selectivity for melanin-concentrating hormone receptor 1. This makes it a promising candidate for the treatment of obesity .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPIQPFRAPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106011
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254035-84-1
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-1979
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1979
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone
Customer
Q & A

Q1: How does (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone interact with its target, MCHr1, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of this compound to MCHr1 hasn't been explicitly detailed in the provided research, it's classified as an antagonist. [] This means it likely binds to the receptor, preventing the natural ligand, melanin-concentrating hormone (MCH), from binding and activating the receptor. MCH is implicated in regulating appetite and energy balance, so blocking its action through MCHr1 antagonism is a potential strategy for obesity treatment. []

Q2: Can you describe a unique metabolic pathway of this compound identified in research?

A2: Research has shown that this compound undergoes an unusual metabolic transformation involving its strained spiro-azetidinyl moiety. Instead of the typical cytochrome P450 enzyme-mediated metabolism, glutathione S-transferases (GSTs) catalyze a direct conjugation of glutathione to the compound. [] This reaction leads to the formation of glutathione-related metabolites, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. [] This unique metabolic pathway highlights the importance of considering enzyme systems beyond cytochrome P450s when investigating drug metabolism.

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